molecular formula C22H19FN2O2S B284876 3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B284876
M. Wt: 394.5 g/mol
InChI Key: WPBJCVCRMXAUAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one has shown promising results in various scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.

Mechanism of Action

The mechanism of action of 3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the inhibition of certain enzymes and pathways in the body. Specifically, it has been found to inhibit the activity of certain kinases, which are involved in cell signaling and growth. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its low toxicity profile, which allows for higher doses to be used without adverse effects. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several future directions for research on 3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one. One potential direction is to further investigate its anti-cancer properties and potential as a therapeutic agent for various types of cancer. Additionally, more research is needed to understand its mechanism of action and potential applications in the treatment of inflammatory diseases. Finally, further studies are needed to fully understand its biochemical and physiological effects and potential limitations for use in lab experiments.

Synthesis Methods

The synthesis of 3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one involves the reaction of 2-fluorobenzyl bromide and 4-propoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then subjected to a cyclization reaction with thieno[2,3-d]pyrimidin-4(3H)-one to yield the final product.

Properties

Molecular Formula

C22H19FN2O2S

Molecular Weight

394.5 g/mol

IUPAC Name

3-[(2-fluorophenyl)methyl]-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C22H19FN2O2S/c1-2-11-27-17-9-7-15(8-10-17)18-13-28-21-20(18)22(26)25(14-24-21)12-16-5-3-4-6-19(16)23/h3-10,13-14H,2,11-12H2,1H3

InChI Key

WPBJCVCRMXAUAD-UHFFFAOYSA-N

SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC=C4F

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=CC=C4F

Origin of Product

United States

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